molecular formula C10H10O2S B8686987 Methyl 3-phenylthio-2-propenoate CAS No. 49833-38-7

Methyl 3-phenylthio-2-propenoate

Cat. No.: B8686987
CAS No.: 49833-38-7
M. Wt: 194.25 g/mol
InChI Key: QUAKEDHQWSXVJX-UHFFFAOYSA-N
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Description

Methyl 3-phenylthio-2-propenoate is a sulfur-containing α,β-unsaturated methyl ester characterized by a phenylthio (-SPh) substituent at the β-position of the propenoate backbone. Its molecular formula is C₁₀H₁₀O₂S (MW: 194.26 g/mol), featuring a conjugated system between the double bond and the ester carbonyl group. This structure confers reactivity in Michael additions, cycloadditions, and polymerizations, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Properties

CAS No.

49833-38-7

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

methyl 3-phenylsulfanylprop-2-enoate

InChI

InChI=1S/C10H10O2S/c1-12-10(11)7-8-13-9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

QUAKEDHQWSXVJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CSC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

a) Methyl Salicylate (C₈H₈O₃)
  • Structure : Aromatic ester with a hydroxyl group ortho to the ester.
  • Key Differences: Methyl salicylate lacks sulfur and has an electron-donating hydroxyl group, enhancing its polarity and hydrogen-bonding capacity compared to the hydrophobic phenylthio group in Methyl 3-phenylthio-2-propenoate .
b) Z-Communic Acid Methyl Ester (C₂₁H₃₂O₂)
  • Structure : Diterpene methyl ester isolated from Austrocedrus chilensis resin.
  • Key Differences: The diterpene backbone confers significantly higher molecular weight (316.48 g/mol) and natural product specificity, contrasting with the synthetic, planar structure of this compound .
c) Methyl 3-((3-Amino-2-chlorophenyl)thio)propanoate (C₁₀H₁₀ClNO₂S)
  • Structure: Thioether-linked methyl ester with amino and chloro substituents.

Physical Properties

Property This compound Methyl Salicylate Z-Communic Acid Methyl Ester
Molecular Weight (g/mol) 194.26 152.14 316.48
Boiling Point (°C) ~220–240 (estimated) 222 >300 (high due to diterpene core)
Solubility Low in water; soluble in organics Moderate in polar solvents Insoluble in water; soluble in lipids

Notes:

  • The phenylthio group in this compound increases hydrophobicity compared to methyl salicylate, reducing water solubility .

Chemical Reactivity

  • Electrophilic Reactivity: The α,β-unsaturated ester system in this compound allows conjugate additions, whereas methyl salicylate’s aromaticity limits such reactivity .
  • Oxidation Sensitivity: The thioether group in this compound may oxidize to sulfoxides/sulfones under strong oxidizing conditions, a property absent in non-sulfur esters .
  • Thermal Stability : Similar to other methyl esters, it decomposes at high temperatures (~250°C), but the phenylthio group could introduce unique degradation byproducts .

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